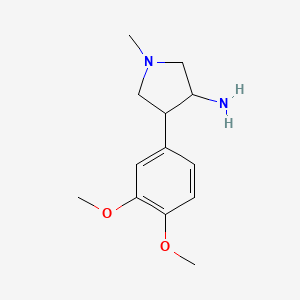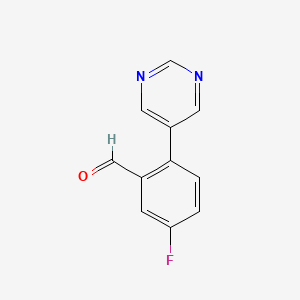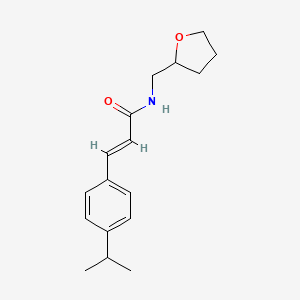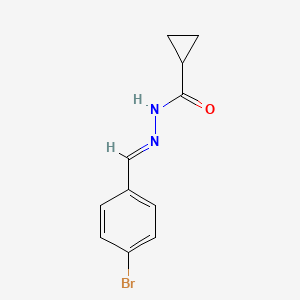![molecular formula C8H11N3O3 B14873211 1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)
1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This compound is part of the spirocyclic family, characterized by a unique structure where two rings are connected through a single atom. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. One common method includes the reaction of a triamine with a cyclic anhydride in the presence of a suitable solvent, such as dichloromethane (DCM), followed by purification through chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different biological activities.
1,3,7-Triazaspiro[4.6]undecane-2,4-dione: Shares the spirocyclic core but differs in functional groups and reactivity.
Uniqueness
1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione stands out due to its specific arrangement of nitrogen and oxygen atoms within the spirocyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1,3,9-triazaspiro[4.6]undecane-2,4,8-trione |
InChI |
InChI=1S/C8H11N3O3/c12-5-1-2-8(3-4-9-5)6(13)10-7(14)11-8/h1-4H2,(H,9,12)(H2,10,11,13,14) |
InChI Key |
SRXQRFFJRBXGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1=O)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methoxy-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14873132.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14873143.png)

![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)


![4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B14873157.png)




